1,2,5-Trichloronaphthalene
Overview
Description
1,2,5-Trichloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of three chlorine atoms attached to the naphthalene ring at positions 1, 2, and 5. This compound has the molecular formula C10H5Cl3 and a molecular weight of approximately 231.51 g/mol . It is part of the broader class of polychlorinated naphthalenes, which have been used historically in various industrial applications.
Preparation Methods
1,2,5-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the reaction of naphthalene with chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled conditions. The reaction is exothermic and requires careful monitoring to prevent over-chlorination and the formation of unwanted by-products .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and chlorine concentration, are optimized to maximize the production of this compound while minimizing the formation of other chlorinated naphthalene isomers .
Chemical Reactions Analysis
1,2,5-Trichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones, which are important intermediates in organic synthesis.
Reduction Reactions: Reduction of this compound can yield partially or fully dechlorinated naphthalene derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1,2,5-Trichloronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of chlorinated aromatic compounds with biological activity.
Mechanism of Action
The mechanism of action of 1,2,5-Trichloronaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can disrupt cellular membranes and interfere with enzyme activity, leading to cytotoxicity. It is also known to induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids .
Comparison with Similar Compounds
1,2,5-Trichloronaphthalene is one of several trichloronaphthalene isomers, including 1,2,3-Trichloronaphthalene and 1,2,4-Trichloronaphthalene . Compared to its isomers, this compound has unique chemical properties and reactivity due to the specific positions of the chlorine atoms on the naphthalene ring. This positional difference affects its physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions .
Other similar compounds include:
1,2,3-Trichloronaphthalene: Another trichlorinated naphthalene isomer with different chemical and physical properties.
1,2,4-Trichloronaphthalene: Known for its use in similar industrial applications but with distinct reactivity patterns.
Properties
IUPAC Name |
1,2,5-trichloronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHZKSMAFILONG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)Cl)C(=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204259 | |
Record name | 1,2,5-Trichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-33-7 | |
Record name | Naphthalene, 1,2,5-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,5-Trichloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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